4-Allyl-1,2-diacetoxybenzene
CAS No.: 13620-82-1
Cat. No.: VC21317078
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13620-82-1 |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | (2-acetyloxy-4-prop-2-enylphenyl) acetate |
| Standard InChI | InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 |
| Standard InChI Key | OLBAYJUQWFSQAY-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Allyl-1,2-diacetoxybenzene belongs to the chemical class of phenols and benzoate esters . It has the molecular formula C₁₃H₁₄O₄ with a molecular weight of 234.25 g/mol . The compound is structurally characterized by a benzene ring scaffold with an allyl substituent at position 4 and acetoxy groups at positions 1 and 2 . This specific arrangement of functional groups contributes to its chemical reactivity, solubility properties, and biological activities.
Physical and Chemical Properties
The physicochemical profile of 4-Allyl-1,2-diacetoxybenzene reveals important characteristics that influence its behavior in various environments and biological systems. The compound demonstrates moderate lipophilicity with a LogP value of 2.106 and limited water solubility (LogS: -3.123) . These properties are particularly relevant for understanding its pharmacokinetic behavior and potential formulation strategies.
Table 1: Physicochemical Properties of 4-Allyl-1,2-diacetoxybenzene
| Property | Value |
|---|---|
| Molecular Weight | 234.251 g/mol |
| Heavy Atom Molecular Weight | 220.139 |
| Exact Molecular Weight | 234.089 |
| Solubility: LogS | -3.123 |
| Solubility: LogP | 2.106 |
| Number of Rotatable Bonds (nRot) | 4 |
| Number of Rigid Bonds (nRig) | 9 |
| Number of Rings (nRing) | 1 |
| Number of Aromatic Rings | 1 |
| Number of Hydrogen Atoms | 14 |
| Number of Carbon Atoms | 13 |
| Number of Oxygen Atoms | 4 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 0 |
The compound features 4 rotatable bonds and 9 rigid bonds, indicating a balance between conformational flexibility and structural stability . With 4 hydrogen bond acceptors and no hydrogen bond donors, its potential for intermolecular interactions is predominantly through accepting hydrogen bonds from surrounding molecules .
Structural Identifiers
For precise identification and database referencing, 4-Allyl-1,2-diacetoxybenzene is associated with several structural identifiers:
Nomenclature and Identification
Systematic Naming
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is systematically named as (2-acetyloxy-4-prop-2-enylphenyl) acetate . This name precisely describes the structural arrangement of the functional groups around the benzene ring, allowing for unambiguous identification within chemical databases and scientific literature.
Common Synonyms
4-Allyl-1,2-diacetoxybenzene is known by several alternative names in scientific literature and chemical catalogues:
These synonyms reflect different naming conventions or emphasize specific structural features of the compound, providing multiple reference points for identification across various sources.
Registry Numbers and Identifiers
For standardized identification in chemical databases and regulatory contexts, 4-Allyl-1,2-diacetoxybenzene is associated with specific registry numbers:
These identifiers enable precise tracking and referencing of the compound across scientific, regulatory, and commercial domains.
Synthesis and Preparation
Synthetic Routes
The primary synthetic pathway for 4-Allyl-1,2-diacetoxybenzene involves the acetylation of 4-allyl catechol (4-allyl-1,2-benzenediol) using acetic anhydride as the acetylating agent. This reaction proceeds through the esterification of the two hydroxyl groups in 4-allyl catechol, resulting in the formation of the corresponding diacetate ester. The selection of appropriate catalysts and reaction conditions is crucial for achieving high yields and product purity.
Reaction Conditions
The synthesis of 4-Allyl-1,2-diacetoxybenzene requires specific reaction conditions to optimize yield and minimize side reactions:
-
Reactants: 4-Allyl catechol and acetic anhydride
-
Catalysts: Pyridine or sulfuric acid
-
Temperature: The reaction is typically conducted at 0-5°C to control the exothermic nature of the acetylation process
-
Reaction environment: Anhydrous conditions are typically maintained to prevent hydrolysis of acetic anhydride
The temperature control is particularly important as acetylation reactions are often exothermic, and maintaining lower temperatures helps prevent unwanted side reactions that could reduce yield or purity.
Purification Methods
Following synthesis, purification steps are necessary to obtain high-purity 4-Allyl-1,2-diacetoxybenzene for analytical or biological applications. Common purification methods may include:
-
Extraction with organic solvents
-
Column chromatography
-
Recrystallization from appropriate solvent systems
-
Distillation for volatile impurities removal
These purification steps are essential for removing unreacted starting materials, catalyst residues, and potential side products to ensure the compound meets the required purity specifications.
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of 4-Allyl-1,2-diacetoxybenzene is its antimicrobial potential. Research has identified it, along with eugenol, as one of the most abundant compounds in Piper betle leaf extract, where it contributes substantially to the extract's antibacterial and anti-biofilm activities . The compound has shown effectiveness against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) .
The anti-biofilm activity is particularly noteworthy as biofilms represent a significant challenge in treating bacterial infections due to their increased resistance to conventional antibiotics. The ability of 4-Allyl-1,2-diacetoxybenzene to disrupt biofilm formation suggests its potential as a complementary approach in combating bacterial infections, especially those associated with biofilm production .
Predicted Biological Activities
Computational analysis and predictive models have suggested several potential biological activities for 4-Allyl-1,2-diacetoxybenzene:
Table 2: Predicted Biological Activities of 4-Allyl-1,2-diacetoxybenzene
| Activity | Prediction Score |
|---|---|
| Antiviral | 0.718281 |
| Blood-Brain Barrier Permeation | 0.931 |
| Plasma Protein Binding | 0.76261 |
| Carcinogenicity | 0.763 |
| CYP1A2 Inhibition | 0.919 |
| CYP2c19 Inhibition | 0.781 |
| CYP2c9 Inhibition | 0.479 |
| Skin Sensitization | 0.958 |
These computational predictions suggest that the compound may possess antiviral properties and could potentially cross the blood-brain barrier . The high prediction scores for cytochrome P450 enzyme inhibition indicate possible drug interaction potentials that would need careful evaluation in pharmaceutical development .
Pharmacokinetic Considerations
The predicted pharmacokinetic properties of 4-Allyl-1,2-diacetoxybenzene provide insights into its potential behavior in biological systems:
-
The high blood-brain barrier permeation score (0.931) suggests potential central nervous system activity or toxicity
-
Moderate plasma protein binding (0.76261) indicates that a significant portion of the compound may be bound to plasma proteins, affecting its free concentration and distribution in the body
-
The compound appears to satisfy several drug-likeness criteria, including Lipinski's rule, Pfizer criteria, and GSK criteria, suggesting favorable drug-like properties
These pharmacokinetic predictions are valuable for guiding further experimental studies and potential development as a therapeutic agent.
Chemical Reactions and Stability
Common Reactions
As an ester-containing compound, 4-Allyl-1,2-diacetoxybenzene can undergo several types of chemical reactions:
-
Hydrolysis: Under acidic or basic conditions, the acetoxy groups can undergo hydrolysis to reform the parent compound, 4-allyl catechol
-
Transesterification: The acetate groups can be exchanged with other alcohols in the presence of appropriate catalysts
-
Reactions involving the allyl group: The terminal alkene in the allyl side chain can participate in various addition reactions, including epoxidation, hydroxylation, or halogenation
Stability Considerations
Studies on 4-Allyl-1,2-diacetoxybenzene have indicated that it can undergo complete degradation under certain storage conditions. This highlights the importance of proper handling and storage protocols to maintain the compound's integrity and effectiveness. Factors that may affect stability include:
-
Exposure to moisture (potential hydrolysis of ester groups)
-
Elevated temperatures (accelerating degradation reactions)
-
Light exposure (particularly UV light, which may promote photochemical reactions)
-
Presence of acids or bases (catalyzing hydrolysis)
The stability challenges associated with this compound necessitate appropriate storage conditions, such as storage in airtight containers, protection from light, and refrigeration or freezing for long-term preservation.
Analytical Methods
Detection Techniques
Several analytical techniques can be employed for the detection and characterization of 4-Allyl-1,2-diacetoxybenzene:
-
Chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
-
-
Spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) spectroscopy
-
-
Structure determination:
-
X-ray crystallography for definitive three-dimensional structural analysis
-
Quantification Methods
For quantitative analysis of 4-Allyl-1,2-diacetoxybenzene in various matrices, several approaches can be employed:
-
HPLC with appropriate detectors (UV, diode array, or mass spectrometric)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative NMR (qNMR) for high-precision analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA) if antibodies against the compound are available
These analytical methods are essential for quality control, stability studies, and monitoring the compound in biological samples during pharmacokinetic investigations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume